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Introduction

Gefapixant (formerly known as MK-7264 and AF-219) is a first-in-class, selective, and non-
narcotic antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ATP-gated ion
channels predominantly expressed on sensory C-fibers of the vagus nerve within the airways.
[3][4] The binding of extracellular ATP to these receptors triggers action potentials that can lead
to the sensation of irritation and subsequent cough reflex.[3] In conditions of inflammation or
injury, elevated ATP levels can lead to neuronal hypersensitization, contributing to chronic
cough. Gefapixant has been investigated as a targeted therapy for refractory or unexplained
chronic cough by modulating this pathway. This technical guide provides an in-depth summary
of the preclinical pharmacodynamics of Gefapixant, focusing on its mechanism of action,
receptor affinity, and efficacy in various animal models.

Mechanism of Action: Allosteric Antagonism of
P2X3 and P2X2/3 Receptors

Gefapixant functions as a reversible, negative allosteric modulator of human P2X3 and P2X2/3
receptors. This means it binds to a site on the receptor that is distinct from the ATP binding site
(orthosteric site). This allosteric binding prevents the conformational changes necessary for
channel opening, even in the presence of the agonist ATP. Studies have shown that
Gefapixant's antagonism is not surmounted by increasing concentrations of the P2X3 receptor
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agonist a,B-methylene ATP (a,3-meATP), further confirming its non-competitive, allosteric
mechanism. Furthermore, it exhibits preferential activity at closed channels.

The selectivity of Gefapixant for the P2X3 receptor subtype is a key characteristic. The binding
site for Gefapixant is located in a pocket formed by the left flipper (LF) and lower body (LB)
domains of the P2X3 receptor. Subtle differences in the amino acid sequences of this pocket
across different P2X subtypes are thought to determine Gefapixant's selectivity.

In Vitro Pharmacodynamics

The potency of Gefapixant has been characterized in vitro using various techniques, primarily
whole-cell patch clamp electrophysiology on cell lines expressing human P2X3 and P2X2/3

receptors.
Receptor Assay .
Parameter Value (nM) Cell Line Reference
Subtype Method
Whole-cell
Human P2X3 IC50 153 £ 59 1321N1
patch clamp
Human Whole-cell
IC50 220 £ 47 1321N1
P2X2/3 patch clamp
Human P2X3  Not specified IC50 ~40-200 Not specified
Rat P2X3 Not specified IC50 426+29 Not specified

In Vivo Pharmacodynamics in Preclinical Models

While mice and rats are not ideal models for studying the cough reflex directly due to their lack
of a comparable reflex, they are valuable for investigating the role of P2X3 receptors in afferent
sensitization and hyperalgesia. Guinea pig models are more commonly used for direct
assessment of antitussive effects.

Efficacy in Rodent Models of Sensitization and
Hyperalgesia
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In rat models of inflammatory, osteoarthritic, and neuropathic sensitization, Gefapixant has

demonstrated efficacy comparable to standard-of-care agents like naproxen and gabapentin. It

has been shown to increase paw withdrawal thresholds and decrease weight-bearing

discomfort, indicating its ability to modulate sensory nerve hypersensitivity.

Efficacy in a Guinea Pig Model of Induced Cough

In a citric acid-induced cough model in guinea pigs, Gefapixant demonstrated significant

antitussive effects. It produced a significant reduction in cough frequency and markedly

increased the latency to the first cough, with efficacy comparable to the highest doses of

codeine and cloperastine tested.

: o . In Vivo Eff ¢ Gefani

Animal o . Gefapixant
Condition Endpoint Effect Reference
Model Dose
Paw
Inflammatory ) N Increased
Rat o Withdrawal Not Specified
Sensitization threshold
Threshold
» Paw
Osteoarthritic ] N Increased
Rat o Withdrawal Not Specified
Sensitization threshold
Threshold
) Paw
Neuropathic ) N Increased
Rat o Withdrawal Not Specified
Sensitization threshold
Threshold
Citric Acid- o
) ) Cough N Significant
Guinea Pig Induced Not Specified )
Frequency reduction
Cough
Citric Acid- o
) ] Latency to N Significantly
Guinea Pig Induced ] Not Specified
First Cough increased
Cough

Experimental Protocols

In Vitro: Whole-Cell Patch Clamp Electrophysiology
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Objective: To determine the potency and mode of action of Gefapixant at human P2X3 and
P2X2/3 receptors.

Cell Line: 1321N1 cells stably expressing human P2X3 or P2X2/3 receptors.
Methodology:

o Cells are cultured and prepared for electrophysiological recording.

» Whole-cell patch clamp recordings are performed to measure ion channel currents.
o The P2X3 receptor agonist, a,3-meATP, is applied to elicit a baseline current.

o Gefapixant is then applied at various concentrations, followed by co-application with the
agonist to determine the inhibitory effect.

o Concentration-response curves are generated to calculate the IC50 value, which is the
concentration of Gefapixant that inhibits 50% of the maximal agonist-induced current.

» To determine the mode of action, the effect of a fixed concentration of Gefapixant is
assessed against a range of agonist concentrations. A non-surmountable antagonism
suggests an allosteric mechanism.

In Vivo: Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the antitussive efficacy of Gefapixant.

Animal Model: Male Dunkin-Hartley guinea pigs.

Methodology:

e Animals are pre-treated with either vehicle or Gefapixant at various doses.

o After a specified pre-treatment time, the animals are placed in a whole-body plethysmograph
chamber.

e Anebulized solution of citric acid is delivered into the chamber to induce coughing.
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e The number of coughs is recorded for a defined period using a specialized sound recording
and analysis system.

e The cough frequency and the time to the first cough (latency) are determined.

e The effects of Gefapixant are compared to the vehicle control group to assess the
percentage of cough inhibition.
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Caption: P2X3 Receptor Signaling Pathway and Gefapixant's Mechanism of Action.
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Caption: Experimental Workflow for the Guinea Pig Cough Model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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